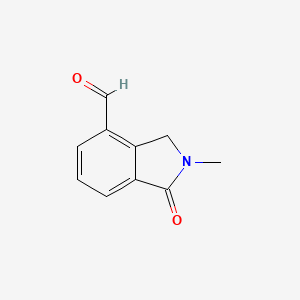
2-Methyl-1-oxoisoindoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxoisoindoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of isoindoline derivatives Isoindolines are known for their unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoindoline-4-carbaldehyde typically involves the Ugi reaction, which is a multicomponent reaction. This reaction uses 2-formylbenzoic acids, amines, and isocyanides as starting materials . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-oxoisoindoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-1-oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research indicates its potential in developing drugs for neurodegenerative diseases like Alzheimer’s.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxoisoindoline-4-carbaldehyde, particularly its derivatives, involves inhibition of enzymes such as acetylcholinesterase. This inhibition is crucial in the treatment of neurodegenerative diseases, as it helps in maintaining higher levels of acetylcholine in the brain, thereby improving cognitive function . The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Isoindoline: A parent compound with similar structural features but lacking the aldehyde functional group.
Phthalimide: Another isoindoline derivative with different functional groups, used in the synthesis of various pharmaceuticals.
2-Methylisoindoline: Similar to 2-Methyl-1-oxoisoindoline-4-carbaldehyde but without the aldehyde group.
Uniqueness: this compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-methyl-1-oxo-3H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-9-7(6-12)3-2-4-8(9)10(11)13/h2-4,6H,5H2,1H3 |
Clave InChI |
FAXZKPZOLQBRLB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C=CC=C2C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


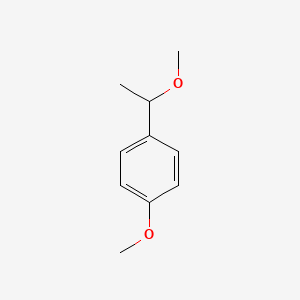
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
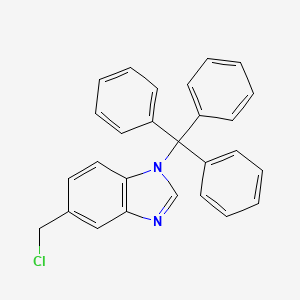

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
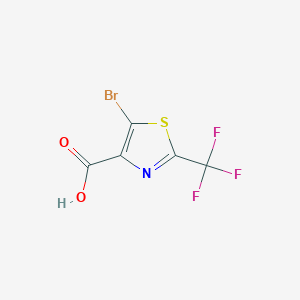


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
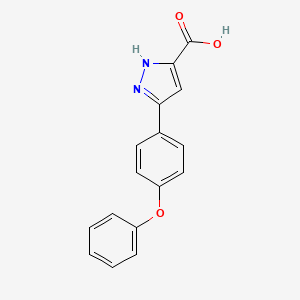
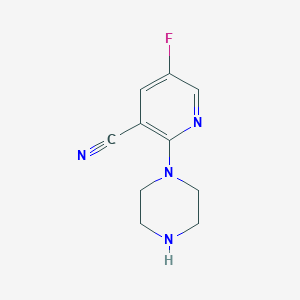
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)

